molecular formula C11H16N4O B2612443 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone CAS No. 2034427-31-9

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone

Cat. No.: B2612443
CAS No.: 2034427-31-9
M. Wt: 220.276
InChI Key: ALTJJBWMALRWPG-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The cyclopropyl group is a three-membered ring of carbon atoms. The ketone group (C=O) is a functional group with a carbon-oxygen double bond .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The exact structure would depend on the specific locations of the groups on the rings and the configuration of the cyclopropyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include polarity, solubility, and stability .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Cycloaddition Reactions : Chromones with electron-withdrawing substituents react with azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines, demonstrating the compound's role in facilitating cycloaddition reactions, which are crucial for synthesizing heterocyclic compounds with potential biological activities (Sosnovskikh et al., 2014).

Synthesis of Triazolopyridines

  • Pseudo-Three-Component Synthesis : The utility of triazolopyridines in pharmaceutical chemistry is highlighted through a novel synthesis method, showcasing the compound's role in creating derivatives with various biological activities (Shokoohian et al., 2019).

Biological Activities of Triazole Derivatives

  • Antibacterial and Plant Growth Regulatory Activities : 1H-1,2,4-triazole derivatives containing the pyridine unit were synthesized and demonstrated to possess antibacterial and plant growth regulatory activities, suggesting the compound's significance in developing agrochemical and pharmaceutical agents (Liu et al., 2007).

Photophysical Properties

  • Optical and Electronic Properties : The influence of replacing dialkoxybenzenes on the optical and electronic properties of pyrrole-fused azacoronene derivatives in both neutral and oxidized states is explored, indicating potential applications in materials science for electronic and photovoltaic devices (Takase et al., 2013).

Conducting Polymers

  • Electropolymerization : The synthesis and characterization of conducting polymers derived from low oxidation potential monomers based on pyrrole, revealing applications in electronics and materials science due to their stability and conductivity (Sotzing et al., 1996).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and the specific groups present in its structure. For example, some azides can be explosive, while some ketones can be irritants .

Biochemical Analysis

Biochemical Properties

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone plays a significant role in biochemical reactions. It interacts with enzymes such as carbonic anhydrase-II, which is crucial for maintaining acid-base balance in tissues . The compound exhibits moderate inhibition potential against this enzyme, suggesting its potential as a therapeutic agent. Additionally, it may interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing their activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability . By inhibiting HSP90, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of carbonic anhydrase-II, inhibiting its activity and disrupting the enzyme’s function . Additionally, the compound interacts with HSP90, leading to the degradation of client proteins via the ubiquitin-proteasome pathway . These interactions result in significant changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and low temperatures . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase-II, influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve other enzymes and cofactors, leading to the formation of metabolites that can further affect cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with its target biomolecules effectively and modulate their activity .

Properties

IUPAC Name

2-cyclopropyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(7-9-1-2-9)14-5-3-10(8-14)15-6-4-12-13-15/h4,6,9-10H,1-3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTJJBWMALRWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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